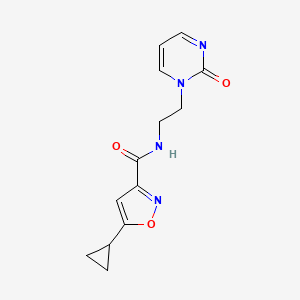
5-cyclopropyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-cyclopropyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)isoxazole-3-carboxamide, identified by its CAS number 2189435-08-1, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C13H15N3O2, with a molecular weight of 274.28 g/mol. The structure features an isoxazole ring, which is known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects .
The compound exhibits its biological activity primarily through the inhibition of specific enzyme pathways. Preliminary studies suggest that it may interact with cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses . Additionally, molecular docking studies indicate that it may bind effectively to the active sites of these enzymes, potentially leading to significant anti-inflammatory effects.
Pharmacological Effects
- Anti-inflammatory Activity : In a study evaluating various isoxazole derivatives, compounds similar to this compound were found to significantly inhibit edema in laboratory animals. The compounds demonstrated up to 76% inhibition in inflammation models .
- Anticancer Potential : Research has indicated that derivatives of isoxazole can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Specifically, compounds targeting the menin-MLL interaction have shown promise in treating leukemias associated with MLL fusion proteins .
- Neuroprotective Effects : There is emerging evidence that some isoxazole derivatives may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease. The modulation of neuroinflammatory pathways appears to be a key mechanism .
Study 1: Anti-inflammatory Evaluation
A recent study synthesized several substituted isoxazole derivatives and assessed their anti-inflammatory properties using in vivo models. Among these, compounds with structural similarities to this compound showed significant edema inhibition (up to 76%) within two hours post-administration .
| Compound | % Edema Inhibition (2h) | % Edema Inhibition (3h) |
|---|---|---|
| 5b | 75.68 | 76.71 |
| 5c | 74.48 | 75.56 |
| 5d | 71.86 | 72.32 |
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies have demonstrated that certain isoxazole derivatives can inhibit the growth of various cancer cell lines, including melanoma and neuroblastoma cells. The IC50 values for these compounds ranged from low nanomolar concentrations (e.g., IC50 = 2.5 nM for some derivatives), indicating potent anticancer activity .
Propiedades
IUPAC Name |
5-cyclopropyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-12(10-8-11(20-16-10)9-2-3-9)14-5-7-17-6-1-4-15-13(17)19/h1,4,6,8-9H,2-3,5,7H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOESHRBBUJVFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCN3C=CC=NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













